2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that features a dibenzo[b,f][1,4]oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trimethoxybenzamide moiety: This step involves the reaction of the dibenzo[b,f][1,4]oxazepine intermediate with 2,3,4-trimethoxybenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Biological Research: The compound is used to investigate cellular pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- 3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Uniqueness
2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1209713-02-9 |
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Molecular Formula |
C24H22N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2,3,4-trimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
InChI |
InChI=1S/C24H22N2O6/c1-13-5-8-19-17(11-13)26-24(28)16-12-14(6-9-18(16)32-19)25-23(27)15-7-10-20(29-2)22(31-4)21(15)30-3/h5-12H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
BBNPRKUSZIOHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)N2 |
Origin of Product |
United States |
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